molecular formula C28H24F5NO5 B12829662 N-|A-Fmoc-O-t.-butyl-L-serine pentafluorophenyl ester

N-|A-Fmoc-O-t.-butyl-L-serine pentafluorophenyl ester

Cat. No.: B12829662
M. Wt: 549.5 g/mol
InChI Key: DOUJYVMLNKRFHE-UHFFFAOYSA-N
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Description

Fmoc-Ser(tBu)-OPfp, also known as N-α-Fmoc-O-tert-butyl-L-serine pentafluorophenyl ester, is a derivative of serine used in peptide synthesis. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus, a tert-butyl group protecting the hydroxyl side chain, and a pentafluorophenyl ester at the C-terminus. These protecting groups are crucial in solid-phase peptide synthesis, allowing for the selective deprotection and coupling of amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ser(tBu)-OPfp typically involves the protection of the serine amino acid. The process begins with the protection of the hydroxyl group of serine using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole. The Fmoc group is then introduced at the N-terminus using Fmoc-Cl and a base such as sodium carbonate. Finally, the pentafluorophenyl ester is formed by reacting the protected serine with pentafluorophenol and a coupling reagent like dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods

Industrial production of Fmoc-Ser(tBu)-OPfp follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The use of solid supports and automated systems allows for efficient and high-throughput production of the compound .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Ser(tBu)-OPfp undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are peptides with specific sequences, where Fmoc-Ser(tBu)-OPfp acts as a building block. The deprotection steps yield free serine residues in the peptide chain .

Scientific Research Applications

Chemistry

Fmoc-Ser(tBu)-OPfp is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides .

Biology

In biological research, peptides synthesized using Fmoc-Ser(tBu)-OPfp are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. These peptides can also be used as antigens for antibody production .

Medicine

Peptides synthesized with Fmoc-Ser(tBu)-OPfp have applications in drug development, including the design of peptide-based therapeutics and vaccines. These peptides can be used to target specific proteins or pathways involved in diseases .

Industry

In the industrial sector, Fmoc-Ser(tBu)-OPfp is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering .

Mechanism of Action

The mechanism of action of Fmoc-Ser(tBu)-OPfp involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the N-terminus, preventing unwanted reactions during peptide elongation. The tert-butyl group protects the hydroxyl side chain, allowing for selective deprotection and coupling. The pentafluorophenyl ester acts as an activated ester, facilitating the formation of peptide bonds through nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Ser(tBu)-OPfp is unique due to the presence of the pentafluorophenyl ester group, which enhances its reactivity in peptide coupling reactions. This makes it a valuable reagent in solid-phase peptide synthesis, allowing for efficient and high-yield peptide bond formation .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24F5NO5/c1-28(2,3)38-13-19(26(35)39-25-23(32)21(30)20(29)22(31)24(25)33)34-27(36)37-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUJYVMLNKRFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24F5NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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